Sodium Salicylate
Overview
Description
Sodium salicylate is a sodium salt of salicylic acid, known for its medicinal properties. It appears as a white crystalline powder and is commonly used as an analgesic and antipyretic. Historically, it has been utilized as a non-steroidal anti-inflammatory drug (NSAID) and has applications in various fields including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium salicylate can be synthesized through several methods:
From Sodium Phenolate and Carbon Dioxide: This method involves reacting sodium phenolate with carbon dioxide under high temperature and pressure conditions.
From Methyl Salicylate: Historically, this compound has been synthesized by refluxing methyl salicylate (wintergreen oil) with an excess of sodium hydroxide.
Industrial Production Methods: In industrial settings, this compound is typically produced by the Kolbe-Schmitt reaction, where sodium phenolate reacts with carbon dioxide at elevated temperatures and pressures to form this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of salicylic acid derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the hydroxyl group on the benzene ring can be substituted with other functional groups.
Coupling Reactions: this compound can react with diazotized para-amino benzoic acid in alkaline medium to form azo compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Halogens and nitrating agents are frequently used in substitution reactions.
Coupling Reagents: Diazotized aromatic amines are used in coupling reactions to form azo dyes.
Major Products:
Oxidation Products: Various salicylic acid derivatives.
Substitution Products: Halogenated or nitrated salicylates.
Coupling Products: Azo compounds with bright colors, used in dyes.
Scientific Research Applications
Sodium salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used to study the effects of salicylates on biological systems, including their role in plant defense mechanisms and their impact on cellular processes.
Medicine: It is employed as an analgesic, antipyretic, and anti-inflammatory agent.
Mechanism of Action
Sodium salicylate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it has been shown to induce apoptosis in cancer cells through various molecular pathways .
Comparison with Similar Compounds
Sodium salicylate is part of the salicylate family, which includes several similar compounds:
Salicylic Acid: The parent compound, used extensively in skincare products and as a precursor to other salicylates.
Methyl Salicylate:
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic, antipyretic, and anti-inflammatory agent.
Choline Salicylate: Used in oral gels for its analgesic and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique in its solubility in water, making it suitable for various pharmaceutical formulations. It also serves as an alternative for individuals who are sensitive to aspirin, providing similar therapeutic benefits without the associated risks .
Properties
IUPAC Name |
sodium;2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQHOQBGMUPJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021708 | |
Record name | Sodium salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-21-7 | |
Record name | Sodium salicylate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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